N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
N-[(4-Bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenylmethyl group and a 4-(propan-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-18-3-9-21(26)10-4-18/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUABWQRZPCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenylmethyl group: This step often involves a nucleophilic substitution reaction where a brominated precursor reacts with a nucleophile.
Attachment of the propanamide group: This can be done through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenylmethyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo Heterocycles
Pyrazolo[3,4-d]pyrimidine Derivatives (): Example 53 in -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, shares a pyrazolo-pyrimidine core but differs in substituents (fluorophenyl, chromenone). The isopropylbenzamide group in Example 53 mirrors the steric profile of the target compound’s 4-(propan-2-yl)phenyl group. Melting points for such derivatives range from 175–178°C, suggesting moderate thermal stability .
Pyrazoline Derivatives ():
Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () feature pyrazoline cores with varied aryl substitutions. The 4-fluorophenyl group in these analogues introduces electron-withdrawing effects, contrasting with the bromine in the target compound. Such substitutions influence dipole moments and π-π stacking interactions in crystal structures .
Substituent Effects on Physicochemical Properties
- Halogen Substituents:
The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to fluorine-substituted analogues (e.g., ). Bromine’s polarizability may enhance van der Waals interactions in biological systems . - Propanamide vs.
- Steric Effects of Isopropyl vs.
Crystallographic and Conformational Comparisons
The crystal structure of 3-(4-bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide () reveals a dihedral angle of 80.87° between the pyrimidine and bromophenyl rings, indicating significant non-planarity. Similar distortions are expected in the target compound’s pyrazolo[1,5-a]pyrazine core, influencing packing efficiency and solubility .
Research Implications
The target compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrazine core and balanced substituents, which may optimize pharmacokinetic properties compared to analogues. Future studies should explore:
- Synthesis routes leveraging palladium-catalyzed cross-couplings (as in ) .
- Computational modeling (e.g., Multiwfn ) to map electrostatic potentials and bond orders.
- Biological screening against pyrazoline-sensitive targets (e.g., antimicrobial or kinase inhibition assays) .
This comparative analysis underscores the importance of substituent engineering in fine-tuning molecular properties for therapeutic or material science applications.
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